![molecular formula C18H17Cl2N3O2 B2478420 4-acetyl-N-[cyano(3,4-dichlorophenyl)methyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide CAS No. 1798010-24-8](/img/structure/B2478420.png)
4-acetyl-N-[cyano(3,4-dichlorophenyl)methyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide
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Description
Chemical Reactions Analysis
Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. It has a molecular weight of 378.25. Other properties like melting point, boiling point, solubility, etc., are not available in the sources I found.Future Directions
The future directions of research on this compound and similar compounds could involve exploring their potential in evolving better chemotherapeutic agents . Biocatalysis is becoming a key subassembly in the medicinal chemist’s toolbox and could be used for the production of drugs with emphasis on green chemistry .
properties
IUPAC Name |
4-acetyl-N-[cyano-(3,4-dichlorophenyl)methyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O2/c1-4-12-16(10(3)24)9(2)22-17(12)18(25)23-15(8-21)11-5-6-13(19)14(20)7-11/h5-7,15,22H,4H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXLNBIEEULRGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC(=C1C(=O)C)C)C(=O)NC(C#N)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-[cyano(3,4-dichlorophenyl)methyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide |
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